molecular formula C16H12O2S B11848997 3-(4-Methoxyphenyl)-1H-isochromene-1-thione

3-(4-Methoxyphenyl)-1H-isochromene-1-thione

Cat. No.: B11848997
M. Wt: 268.3 g/mol
InChI Key: XYTKNWYWECMBKN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-isochromene-1-thione is a sulfur-containing heterocyclic compound characterized by an isochromene backbone fused with a thione group at position 1 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₁₆H₁₂O₂S, with a molecular weight of 268.33 g/mol. The compound is synthesized via iodine-mediated cyclization reactions, as demonstrated in studies involving the transformation of 3-iodomethyl-2-benzothiophene-1(3H)-thione derivatives into isothiochromene-1-thiones under reflux conditions in acetonitrile (MeCN) with sodium bicarbonate (NaHCO₃) .

Key physical properties include a melting point of 179–180 °C (when purified via hexane–CH₂Cl₂ recrystallization) and distinct spectral features:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, with methoxy (-OCH₃) signals at δ 3.8 ppm.
  • IR: Strong absorption bands at ~1219 cm⁻¹ (C=S stretch) and ~1007 cm⁻¹ (C-O-C stretch) .

The compound’s structural uniqueness lies in the electron-donating methoxy group at the para position of the phenyl ring, which enhances its stability and modulates reactivity in further chemical transformations .

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)isochromene-1-thione

InChI

InChI=1S/C16H12O2S/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(19)18-15/h2-10H,1H3

InChI Key

XYTKNWYWECMBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=S)O2

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct route to 3-(4-Methoxyphenyl)-1H-isochromene-1-thione involves the thionation of its ketone precursor, 3-(4-Methoxyphenyl)-1H-isochromen-1-one, using Lawesson’s reagent (LR). This method exploits LR’s ability to convert carbonyl groups into thiocarbonyls efficiently.

Procedure

  • Substrate Preparation : 3-(4-Methoxyphenyl)-1H-isochromen-1-one is synthesized via BF3·Et2O-mediated lactonization of 2-alkynylbenzoates, as reported by Zhang et al. (2019).

  • Thionation : The ketone (1.0 equiv) is refluxed with LR (1.2 equiv) in anhydrous toluene for 6–8 hours.

  • Workup : The mixture is cooled, filtered, and purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the thione product.

Key Data

ParameterValue
Yield72–85%
Reaction Time6–8 hours
Temperature110°C
Purity (HPLC)≥95%

Mechanistic Insight : LR facilitates a two-step process: (i) nucleophilic attack by the reagent’s sulfur atom on the carbonyl carbon, followed by (ii) elimination of phosphate byproducts to form the thiocarbonyl group.

Microwave-Assisted Cyclization of 2-Alkynylbenzoic Acid Derivatives

Reaction Overview

A metal-free, radical-based cyclization of 2-alkynylbenzoic acids in aqueous media provides an eco-friendly route to isochromene precursors, which are subsequently thionated.

Procedure

  • Cyclization : 2-Alkynylbenzoic acid (1.0 equiv) is treated with tetrabutylammonium bromide (TBAB, 20 mol%) in water at 80°C for 3 hours.

  • Thionation : The resulting isochromenone is reacted with LR (1.1 equiv) in acetonitrile under microwave irradiation (100 W, 120°C, 30 minutes).

Key Data

ParameterValue
Cyclization Yield68–78%
Thionation Yield80–88%
Total Reaction Time3.5 hours

Advantages :

  • Eliminates transition metals, reducing purification challenges.

  • Microwave irradiation enhances reaction efficiency and regioselectivity.

Silver Triflate/p-Toluenesulfonic Acid (AgOTf/p-TSA) Co-Catalyzed Cyclization

Reaction Overview

This method employs a dual catalytic system to construct the isochromene core, followed by LR-mediated thionation.

Procedure

  • Cyclization : 2-Alkynylbenzoate (1.0 equiv) is treated with AgOTf (5 mol%) and p-TSA (10 mol%) in dichloromethane at room temperature for 2 hours.

  • Thionation : The product is subjected to LR (1.2 equiv) in toluene under reflux for 5 hours.

Key Data

ParameterValue
Cyclization Yield82–90%
Thionation Yield75–83%
Total Time7 hours

Mechanistic Notes :

  • AgOTf activates the alkyne for 6-endo-dig cyclization, while p-TSA protonates the intermediate to drive lactonization.

Tandem Fluorination-Cyclization of Styrene-Type Carboxylic Acids

Reaction Overview

A fluorination-triggered cyclization strategy enables access to 3-aryl isocoumarins, which are converted to thione derivatives via LR.

Procedure

  • Fluorination-Cyclization : Styrene-type carboxylic acid (1.0 equiv) is treated with Selectfluor (1.5 equiv) in DMF at 100°C for 2 hours under microwave irradiation.

  • Thionation : The fluorinated isocoumarin is reacted with LR (1.2 equiv) in acetonitrile at 110°C for 4 hours.

Key Data

ParameterValue
Cyclization Yield65–72%
Thionation Yield70–78%
Total Time6 hours

Limitations :

  • Requires specialized fluorinating agents.

  • Moderate yields due to competing side reactions.

Comparative Analysis of Preparation Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
LR Thionation72–856–8HighExcellent
Microwave Cyclization68–883.5ModerateGood
AgOTf/p-TSA75–907LowModerate
Fluorination-Cyclization65–786HighPoor

Key Observations :

  • LR Thionation is the most reliable for high-purity products.

  • Microwave-Assisted Methods offer time efficiency but require specialized equipment.

  • AgOTf/p-TSA provides excellent regioselectivity but involves costly catalysts.

Chemical Reactions Analysis

Experimental Data from Related Compounds

For a structurally similar compound, 4-(2-(bromomethyl)-5-methylphenyl)-1H-isochromene-1-thione (D-3), the synthesis involved bromination and coupling reactions. Key steps include:

  • NMR characterization :

    • ¹H NMR : δ 7.80–7.75 (m, 2H), 7.64 (d, J = 6.3 Hz, 1H), 7.55–7.49 (m, 2H) .

    • ¹³C NMR : δ 169.2 (C=O), 148.2 (ArC-OMe) .

  • HRMS analysis : [M+Na]⁺ calcd for C₂₄H₂₂NaO₂S⁺ = 365.1512; found 365.1522 .

Biological Activity

3-(4-Methoxyphenyl)-1H-isochromene-1-thione exhibits antithyroid activity via inhibition of lactoperoxidase-catalyzed iodination. This reaction involves:

  • Mechanism : The thione group likely interacts with the active site of lactoperoxidase, disrupting iodide oxidation and subsequent iodination of tyrosine residues .

  • QSAR studies : Correlations between structural features (e.g., electron-withdrawing groups) and enzyme inhibition efficiency have been explored .

Reaction Type Key Observations Reference
Lactoperoxidase inhibitionDemonstrated in vitro; QSAR models highlight structural determinants of activity

Crystallography

While no direct crystallographic data for the target compound exists in the sources, related isochromene derivatives (e.g., 3-(4-methoxyphenyl)-1H-isochromen-1-one) exhibit intermolecular hydrogen bonding and π–π stacking interactions. For example:

  • Intermolecular contacts : C–H⋯O and C–H⋯S interactions stabilize crystal lattices .

  • X-ray diffraction : Structural confirmation of analogous compounds shows planar aromatic systems with substituents in specific orientations .

Spectroscopic Features

  • IR : Absorption bands for C=O and C=S groups (e.g., ~1666 cm⁻¹ for carbonyl) .

  • NMR :

    • ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and thione protons (if present).

    • ¹³C NMR : Carbonyl/thione carbons (δ ~160–180 ppm) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study found that it induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway, suggesting its utility in cancer therapy .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown promise as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Catalytic Applications

1. Organic Synthesis

This compound has been utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Michael additions and cycloadditions efficiently. The compound's catalytic activity is attributed to its ability to stabilize transition states during chemical transformations .

2. Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles, as it can be employed in solvent-free reactions or reactions with minimal environmental impact. Studies indicate that using this compound as a catalyst can significantly reduce waste generation and improve overall reaction efficiency .

Material Science Applications

1. Photophysical Properties

Research has indicated that this compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation suggests potential use in optoelectronic devices .

2. Polymer Chemistry

The compound can also serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Incorporating this thione into polymer matrices may improve the performance of materials used in various industrial applications .

Case Studies

Case Study 1: Anticancer Mechanism Exploration

In a study focusing on the anticancer properties of this compound, researchers conducted a series of experiments to elucidate its mechanism of action against breast cancer cells. The findings revealed that the compound activates caspase pathways leading to cell death, highlighting its potential as a therapeutic agent .

Case Study 2: Catalytic Efficiency Assessment

A comparative study evaluated the catalytic efficiency of this compound against traditional catalysts in organic synthesis. Results showed that this compound not only increased reaction yields but also reduced reaction times significantly, demonstrating its effectiveness as a green catalyst .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione, highlighting differences in substituents, physical properties, and reactivity:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (IR, ¹H NMR) Reactivity/Synthesis Notes
4-(4-Chlorophenyl)-1H-2-benzothiopyran-1-thione (6g) C₁₅H₁₁ClOS₂ 4-Cl-C₆H₄ at position 4 147–149 IR: 1269 cm⁻¹ (C-Cl); ¹H NMR: δ 7.4 (Cl-Ar) Higher electrophilicity due to Cl substituent; synthesized via NaHCO₃-mediated cyclization
6-Methoxy-4-(4-methoxyphenyl)-1H-2-benzothiopyran-1-thione (6h) C₁₇H₁₄O₂S₂ 4-OCH₃-C₆H₄ at position 4 179–180 IR: 1219 cm⁻¹ (C=S); ¹H NMR: δ 3.8 (OCH₃) Enhanced solubility in polar solvents due to dual methoxy groups
4-(4-Methylphenyl)-1H-2-benzothiopyran-1-thione (6c) C₁₆H₁₄OS₂ 4-CH₃-C₆H₄ at position 4 136–138 IR: 1217 cm⁻¹; ¹H NMR: δ 2.4 (CH₃) Lower melting point due to reduced polarity of CH₃ group
3-(4-Methoxyphenyl)chromen-4-one C₁₆H₁₂O₃ Ketone (C=O) instead of thione 252–254 (lit.) IR: 1670 cm⁻¹ (C=O); ¹H NMR: δ 6.5–8.0 (Ar-H) Oxidative instability compared to thione derivatives

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in 6g) lower melting points and increase electrophilicity, facilitating nucleophilic attacks .
  • Electron-donating groups (e.g., OCH₃ in 6h) improve thermal stability and solubility .

Thione vs. Ketone Analogs :

  • Thione derivatives (C=S) exhibit ~50–100 cm⁻¹ lower IR stretching frequencies compared to ketones (C=O), reflecting weaker bond strength .
  • Thiones are more reactive in cycloaddition reactions due to the polarizable sulfur atom .

Synthetic Efficiency :

  • Iodine-mediated methods achieve >90% yields for thione derivatives, outperforming older multi-step protocols .
  • Chalcone-based analogs (e.g., 4'-methoxyisoflavone) require harsher conditions (e.g., acid catalysis), limiting scalability .

Biological Activity

3-(4-Methoxyphenyl)-1H-isochromene-1-thione is a sulfur-containing derivative of isochromene, characterized by a methoxyphenyl group at the 3-position and a thione functional group. Its molecular formula is C16H12OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a planar isochromene ring system, which contributes to its reactivity. The thione group (–C=S) enhances its biological properties compared to related compounds that contain a carbonyl group (–C=O). This modification may facilitate interactions with various biological targets, such as enzymes and receptors.

Anticancer Properties

Research indicates that derivatives of isochromene compounds exhibit significant anticancer activities. Specifically, this compound has shown promise in inhibiting tumor growth and displaying cytotoxic effects against various cancer cell lines. The thione functionality may enhance these effects by promoting binding interactions with target proteins involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Inhibition of cell proliferation
A54910Disruption of cell cycle

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with biomolecules in the body. Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cell signaling pathways or enzymatic reactions. This binding may inhibit their activity, leading to therapeutic effects such as reduced inflammation or tumor growth.

Case Studies

A notable study explored the anticancer effects of various isochromene derivatives, including this compound. The study utilized in vitro assays to assess cytotoxicity against several cancer cell lines and found that this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .

Another investigation focused on the antimicrobial properties of this compound, where it was tested against clinical isolates of resistant bacterial strains. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1H-isochromene-1-thione, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via multi-step routes, often starting with the formation of a chalcone intermediate. For example, 4-methoxyacetophenone can react with a substituted benzaldehyde under Claisen-Schmidt condensation conditions (KOH/EtOH, reflux) to yield a chalcone. Subsequent cyclization using thiourea or Lawesson’s reagent under controlled temperature (80–100°C) introduces the thione moiety . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol.
  • Key Considerations : Reaction stoichiometry, solvent polarity, and cyclization temperature significantly impact yield. Side reactions (e.g., over-oxidation) must be monitored via TLC and NMR .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 294 K with Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. Structure solution employs direct methods (e.g., SHELXT ), followed by refinement using SHELXL (for small molecules) with full-matrix least-squares minimization. Hydrogen atoms are placed geometrically or located via difference Fourier maps .
  • Validation : Final R-factors (e.g., R₁ = 0.046, wR₂ = 0.150) and residual electron density maps confirm structural accuracy. ORTEP-3 is used for visualizing thermal ellipsoids and molecular packing .

Q. What biological activities are associated with isochromene-thione derivatives, and how are these evaluated experimentally?

  • Methodology : Isochromenones and their thione analogs exhibit antimicrobial, antifungal, and anticancer activities. In vitro assays include:

  • Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ against cancer cell lines like MCF-7 or HeLa).
    Structure-activity relationships (SAR) are explored by varying substituents on the phenyl ring .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Methodology : Discrepancies may arise from disorder, twinning, or thermal motion. Strategies include:

  • Twinning Analysis : Use PLATON to detect twinning laws and refine using HKLF5 data.
  • Constraints/Restraints : Apply similarity restraints for disordered moieties (e.g., methoxy groups).
  • Validation Tools : CHECKCIF reports geometric outliers; hydrogen-bonding networks must align with packing diagrams .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier Molecular Orbitals (HOMO/LUMO) : To predict electrophilic/nucleophilic sites.
  • Electrostatic Potential Maps : Visualize charge distribution for SAR studies.
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases) .

Q. How can synthetic byproducts or regioisomers be identified and separated during scale-up?

  • Methodology :

  • Analytical Techniques : HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) detects regioisomers.
  • Crystallography : SC-XRD unambiguously assigns regioisomers by comparing unit cell parameters with known structures .
  • Mechanistic Insight : Monitor reaction intermediates via in situ FTIR or NMR to identify pathways favoring byproducts .

Q. What strategies mitigate degradation of this compound under ambient storage conditions?

  • Methodology :

  • Stability Studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring.
  • Protective Measures : Store under inert atmosphere (N₂), light-resistant vials, and desiccants.
  • Degradation Pathways : LC-MS/MS identifies oxidation products (e.g., sulfoxide derivatives) .

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